molecular formula C17H13N3O3 B1674786 (5Z)-2-anilino-5-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-4-one CAS No. 112978-84-3

(5Z)-2-anilino-5-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-4-one

Cat. No.: B1674786
CAS No.: 112978-84-3
M. Wt: 307.3 g/mol
InChI Key: PGPHHJBZEGSUNE-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-2-anilino-5-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-4-one is a synthetic compound derived from the marine sponge alkaloid Leucettamine B. It is a potent inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), DYRK2, CDC-like kinase 1 (CLK1), and CLK3. This compound has shown promise in various scientific research applications, particularly in the fields of neurodegenerative diseases and diabetes .

Preparation Methods

(5Z)-2-anilino-5-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-4-one is synthesized through a series of chemical reactions starting from Leucettamine BThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Chemical Reactions Analysis

(5Z)-2-anilino-5-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and ethanol, as well as catalysts to facilitate the reactions. The major products formed from these reactions are derivatives of this compound with modified functional groups .

Mechanism of Action

(5Z)-2-anilino-5-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-4-one exerts its effects by inhibiting the activity of DYRK1A, DYRK2, CLK1, and CLK3. These kinases play crucial roles in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction. By inhibiting these kinases, this compound modulates the phosphorylation of target proteins, leading to altered cellular functions. For example, in Alzheimer’s disease models, it prevents the phosphorylation of tau protein, thereby reducing neurofibrillary tangles and improving synaptic plasticity .

Comparison with Similar Compounds

(5Z)-2-anilino-5-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-4-one is unique in its ability to inhibit multiple kinases with high potency. Similar compounds include:

This compound stands out due to its superior efficacy in inhibiting multiple kinases and its potential therapeutic applications in neurodegenerative diseases and diabetes.

Properties

CAS No.

112978-84-3

Molecular Formula

C17H13N3O3

Molecular Weight

307.3 g/mol

IUPAC Name

(5Z)-2-anilino-5-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-4-one

InChI

InChI=1S/C17H13N3O3/c21-16-13(8-11-6-7-14-15(9-11)23-10-22-14)19-17(20-16)18-12-4-2-1-3-5-12/h1-9H,10H2,(H2,18,19,20,21)/b13-8-

InChI Key

PGPHHJBZEGSUNE-JYRVWZFOSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N=C(N3)NC4=CC=CC=C4

SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N=C(N3)NC4=CC=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N=C(N3)NC4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Leucettine L41;  Leucettine-L41;  LeucettineL41; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5Z)-2-anilino-5-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-4-one
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(5Z)-2-anilino-5-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-4-one
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(5Z)-2-anilino-5-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-4-one
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